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molecular formula C10H17ClO B8335107 Decenoyl chloride

Decenoyl chloride

Cat. No. B8335107
M. Wt: 188.69 g/mol
InChI Key: OIVIDVADCZVCFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08987486B2

Procedure details

Thionyl chloride (8 ml) was added to trans-2-decenoic acid (3.4 g, 0.02 mol) followed by refluxing on a hot water bath for 2 hours. An excessive thionyl chloride was evaporated in vacuo to give 2-decenoic acid chloride. Pyridine (1 ml) was added to a solution of N,N-dimethylaminoethanol (2.0 g, 0.022 mol) in tetrahydrofuran (30 ml) followed by dropping into a solution of 2-decenoic acid chloride in tetrahydrofuran (20 ml). The reaction solution was heated to reflux on a hot water bath for 3 hours, tetrahydrofuran was evaporated in vacuo, water and ethyl acetate were added to the residue to partition and an ethyl acetate layer was collected therefrom. The ethyl acetate layer was washed with water and evaporated followed by purifying by silica gel column chromatography (developer: chloroform) to give the aimed compound as a light brown oily product.
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[C:5]([OH:16])(=O)/[CH:6]=[CH:7]/[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]>>[C:5]([Cl:3])(=[O:16])[CH:6]=[CH:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
8 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
3.4 g
Type
reactant
Smiles
C(\C=C\CCCCCCC)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by refluxing on a hot water bath for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
An excessive thionyl chloride was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C=CCCCCCCC)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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